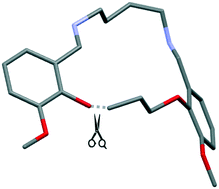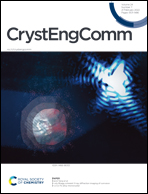An efficient treatment of ring conformations during molecular crystal structure determination from powder diffraction data†
CrystEngComm Pub Date: 2022-05-30 DOI: 10.1039/D2CE00520D
Abstract
An effective and efficient method for dealing with ring systems whose conformations are not known in advance, during global optimisation-based crystal structure determination from powder diffraction data, is described. The method can also be used to deal with compounds containing multiple centres of unknown chirality.

Recommended Literature
- [1] Kinetic and mechanistic insights into Ni-AlKIT-6 catalyzed ethylene oligomerization†
- [2] Nitric acid concentration strongly influences low level uranium determination on PEDOT-PSS coated glassy carbon electrodes†
- [3] An efficient synthesis of α-acyloxyacrylate esters as candidate monomers for bio-based polymers by heteropolyacid-catalyzed acylation of pyruvate esters
- [4] Four isostructural lanthanide metal–organic frameworks: luminescence properties and fluorescence sensing for Fe3+ and Cr2O72− ions†
- [5] Charge pumping enabling Co–NC to outperform benchmark Pt catalyst for pH-universal hydrogen evolution reaction†
- [6] Phosphorylation of Amines by the UV-light Mediated Fragmentation of a 2-Phosphabicyclo[2.2.2]octene 2-Oxide
- [7] Photoinduced ICT vs. excited rotamer intercoversion in two quadrupolar polyaromatic N-methylpyridinium cations†
- [8] Unusual effect of cobalt on Cu–MgO catalyst for the synthesis of γ-butyrolactone and aniline via coupling reaction
- [9] Catalyst-free four-component domino synthetic approach toward versatile multicyclic spirooxindole pyran scaffolds†
- [10] Structure and magnetism of the ladder-like coordination polymer Co3(dca)2(nic)4(H2O)8·2H2O [dca = dicyanamide anion, N(CN)2−; nic = nicotinate anion]










